molecular formula C11H11N3O2 B1444848 2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid CAS No. 1247935-00-7

2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid

Cat. No.: B1444848
CAS No.: 1247935-00-7
M. Wt: 217.22 g/mol
InChI Key: ZMCIUPRLOYUAOS-UHFFFAOYSA-N
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Description

“2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid” is a compound that has not been extensively studied. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties . The compound also contains an acetic acid group and an aminophenyl group .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C11H11N3O2/c12-9-3-1-2-8(6-9)11-13-4-5-14(11)7-10(15)16/h1-6H,7,12H2,(H,15,16) . This indicates that the compound contains 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

  • Synthesis of Novel Derivatives : A study by Klásek, Lyčka, & Holčapek (2007) investigated the molecular rearrangement of certain imidazole derivatives, leading to the synthesis of new indole and imidazolinone derivatives. This research highlights the potential of using imidazole compounds in synthesizing structurally diverse molecules.

  • Corrosion Inhibition : In 2017, Srivastava et al. studied amino acid-based imidazolium zwitterions, similar to the compound , as corrosion inhibitors for mild steel. They found these inhibitors to be effective, demonstrating an application in materials science (Srivastava et al., 2017).

  • Development of Polymeric and Macrocyclic Structures : Gan & Tang (2011) explored the reaction of 2-(1H-imidazol-1-yl)acetic acid with other compounds to form complex structures like polymeric chains and macrocyclic tetranuclear structures. This study indicates the potential for developing novel polymeric materials using imidazole derivatives (Gan & Tang, 2011).

  • Fluorescence Applications : A 2013 study by Li Rui-j explored the synthesis of an imidazole derivative for the selective determination of Co^2+ ions, indicating the potential use of such compounds in fluorescence-based sensing applications (Li Rui-j, 2013).

  • Synthesis of Biologically Active Nuclei : Youssef et al. (2015) investigated the synthesis of imidazole, thiazole, benzoxazine, and quinazoline derivatives incorporating a thiazolidindione nucleus. This research shows the potential for developing biologically active compounds using imidazole derivatives (Youssef et al., 2015).

  • Discovery of Selective Receptor Antagonists : Pothier et al. (2012) discussed the hit-to-lead evolution of a novel chemotype of CRTh2 receptor antagonist using 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids. This study demonstrates the role of imidazole derivatives in pharmaceutical research, particularly in developing receptor antagonists (Pothier et al., 2012).

Properties

IUPAC Name

2-[2-(3-aminophenyl)imidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-9-3-1-2-8(6-9)11-13-4-5-14(11)7-10(15)16/h1-6H,7,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCIUPRLOYUAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=CN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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